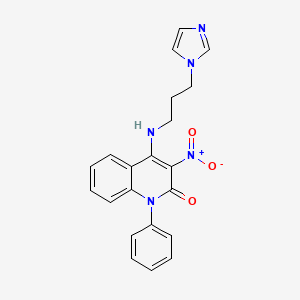![molecular formula C12H22O3 B2878108 (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol CAS No. 2248218-90-6](/img/structure/B2878108.png)
(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol is a synthetic compound that has gained attention in recent years for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.5]undecan-3-yl)propan-1-ol.
作用机制
The mechanism of action of (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol is not fully understood. However, it is believed to act as a chiral building block in organic synthesis and as a potential ligand in catalysis. Additionally, it has been shown to have potential as a drug delivery system and as a potential therapeutic agent for various medical conditions.
Biochemical and physiological effects:
The biochemical and physiological effects of (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol are not well understood. However, it has been shown to have potential as a chiral building block in organic synthesis and as a potential ligand in catalysis. Additionally, it has been studied for its potential use in drug delivery systems and as a potential therapeutic agent for various medical conditions.
实验室实验的优点和局限性
One advantage of using (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol in lab experiments is its potential as a chiral building block in organic synthesis and as a potential ligand in catalysis. Additionally, it has been studied for its potential use in drug delivery systems and as a potential therapeutic agent for various medical conditions. However, one limitation is the lack of understanding of its mechanism of action and its potential side effects.
未来方向
There are several future directions for the study of (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol. One direction is to further study its mechanism of action and potential side effects. Additionally, it could be studied for its potential use in drug delivery systems and as a potential therapeutic agent for various medical conditions. Further research could also focus on its potential use as a chiral building block in organic synthesis and as a potential ligand in catalysis.
In conclusion, (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol is a synthetic compound that has shown promising results in various scientific research studies. Its potential use as a chiral building block in organic synthesis, as a potential ligand in catalysis, and as a potential therapeutic agent for various medical conditions has been studied. Further research is needed to fully understand its mechanism of action and potential side effects.
合成方法
(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol can be synthesized using various methods. One of the most common methods is the reaction of 2,9-dioxaspiro[5.5]undecane with propan-1-ol in the presence of a strong acid catalyst. This method has been shown to produce high yields of the desired product.
科学研究应用
(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol has been used in various scientific research studies. It has been shown to have potential as a chiral building block in organic synthesis, as well as a potential ligand in catalysis. Additionally, it has been studied for its potential use in drug delivery systems and as a potential therapeutic agent for various medical conditions.
属性
IUPAC Name |
(2R)-2-(2,9-dioxaspiro[5.5]undecan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-10(8-13)11-2-3-12(9-15-11)4-6-14-7-5-12/h10-11,13H,2-9H2,1H3/t10-,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYVYDIJZQPZPC-NFJWQWPMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2(CCOCC2)CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCC2(CCOCC2)CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

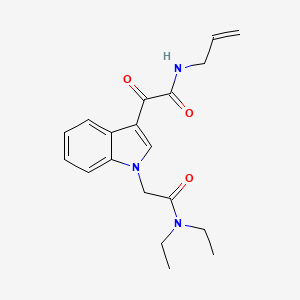
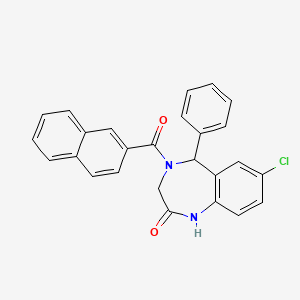
![N-(5-chloro-2-methoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2878027.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2878029.png)
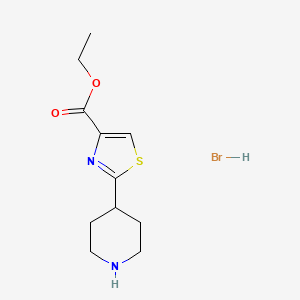
![6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2878033.png)
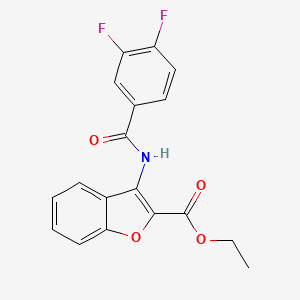
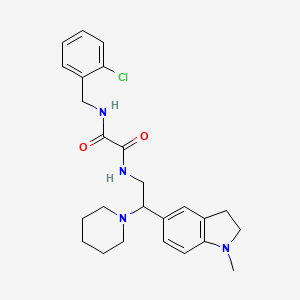

![2-{4-Oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-1,3-thiazolidin-3-yl}a cetic acid](/img/structure/B2878038.png)
![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
![1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2878042.png)
![1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride](/img/structure/B2878043.png)
